molecular formula C10H4BrFN2 B13201416 7-Bromo-5-fluoroisoquinoline-1-carbonitrile

7-Bromo-5-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13201416
M. Wt: 251.05 g/mol
InChI Key: LOWLADUJMCWPOU-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroisoquinoline-1-carbonitrile is a halogenated isoquinoline derivative featuring bromine (Br) and fluorine (F) substituents at the 7- and 5-positions, respectively, and a nitrile (-CN) group at the 1-position. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic reactivity, while fluorine modulates electron density and metabolic stability. The nitrile group serves as a versatile functional handle for further derivatization. The following analysis extrapolates properties and comparisons from structurally related analogs.

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

7-bromo-5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H

InChI Key

LOWLADUJMCWPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-5-fluoroisoquinoline-1-carbonitrile involves several steps, typically starting with the preparation of the isoquinoline ring The bromination and fluorination of the isoquinoline ring are carried out under controlled conditions to ensure the correct positioning of the bromine and fluorine atomsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the carbonitrile group, contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 7-Bromo-5-fluoroisoquinoline-1-carbonitrile and its closest analogs:

Property This compound 7-Bromo-5-chloroisoquinoline-1-carbonitrile 5-Bromo-8-chloroisoquinoline-1-carbonitrile 7-Bromo-1-chloroisoquinoline
Molecular Formula C₁₀H₄BrFN₂ C₁₀H₄BrClN₂ C₁₀H₄BrClN₂ C₉H₅BrClN
Molecular Weight (g/mol) ~251.06 (calculated) 267.51 267.51 258.51
Substituent Positions Br (7), F (5), CN (1) Br (7), Cl (5), CN (1) Br (5), Cl (8), CN (1) Br (7), Cl (1)
Boiling Point Not reported Not reported Not reported Not reported
Hazard Profile Likely T (Toxic) based on analogs No explicit hazard data No explicit hazard data T (Toxic)
Key Applications Organic synthesis intermediate (inferred) Organic synthesis intermediate Organic synthesis intermediate Organic synthesis intermediate

Key Findings from Structural Comparisons :

Electronic Effects: Fluorine’s high electronegativity at the 5-position in this compound likely enhances electron-withdrawing effects compared to chlorine in 7-Bromo-5-chloroisoquinoline-1-carbonitrile. This may influence reactivity in cross-coupling reactions or interactions with biological targets . Bromine at the 7-position provides a steric bulk and polarizability distinct from other halogen positions (e.g., 8-chloro in ), affecting regioselectivity in substitution reactions.

Metabolic Stability: Fluorine substitution typically improves metabolic stability compared to chlorine in drug-like molecules.

Synthetic Utility :

  • The nitrile group in all analogs enables further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). However, fluorine’s smaller atomic radius may reduce steric hindrance during derivatization compared to bulkier halogens .

Safety Considerations: The absence of explicit hazard data for this compound necessitates caution. Analogous compounds like 7-Bromo-1-chloroisoquinoline (Toxic, Hazard Code T) suggest similar risks, particularly in handling and inhalation.

Biological Activity

7-Bromo-5-fluoroisoquinoline-1-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom at the seventh position and a fluorine atom at the fifth position of the isoquinoline ring, along with a carbonitrile functional group at the first position. Its molecular formula is C₁₀H₄BrFN₂, and it has a molecular weight of 251.05 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

The presence of halogens (bromine and fluorine) significantly influences the compound's reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science. The unique electronic properties imparted by these halogens enhance its interactions with biological molecules such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures often possess significant antimicrobial activity against various bacterial strains. For instance, structural analogs have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 25 µg/mL
This compoundEscherichia coli< 50 µg/mL

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been studied in relation to dihydroorotate dehydrogenase (DHODH), an enzyme validated as a target for developing new antimalarial drugs. Compounds structurally related to this compound have shown significant inhibition against recombinant DHODH from Plasmodium falciparum and Plasmodium vivax, indicating that this compound may also possess similar inhibitory effects.

Study on Antimalarial Activity

A study published in Nature explored various isoquinoline derivatives for their antimalarial activity. The findings highlighted that compounds with similar structural features to this compound exhibited strong inhibition of DHODH, with IC50 values below 0.03 µM against P. falciparum . This suggests that further exploration of this compound could lead to promising antimalarial agents.

Structure-Activity Relationship (SAR)

In another study focusing on SAR, modifications to the isoquinoline structure were linked to enhanced biological activity. The introduction of halogen atoms was found to increase binding affinity to biological targets, which is crucial for therapeutic efficacy .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes optimized for yield and purity. Common methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are essential for introducing the bromine and fluorine substituents effectively .

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